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Abstract

n-Propylcyclopropanecarboxamide (CAS: 26389-59-3) is a specialized

-alkyl amide functioning as a high-value intermediate in medicinal chemistry and a sensory
modulator in flavor science.[1][2][3][4][5] Structurally characterized by a cyclopropyl core
coupled to an

-propyl chain, this compound exhibits unique steric rigidity and metabolic stability compared to
its isopropyl or linear alkyl analogs.[1] This guide details its physicochemical properties,
validated synthesis protocols, and dual-application utility as a TRP-channel modulator (sensory
science) and a linker-scaffold in Antibody-Drug Conjugate (ADC) synthesis.[1]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][6][7][8]

The cyclopropyl group confers significant ring strain (~27.5 kcal/mol) and

-character to the adjacent carbonyl, influencing both the reactivity of the amide bond and the
compound's binding affinity in biological pockets.[1]
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Core Identification Data

Parameter Detail

IUPAC Name -propylcyclopropanecarboxamide

CAS Registry Number 26389-59-3

Molecular Formula

Molecular Weight 127.18 g/mol

SMILES CCCNC(=0)Cc1ccC1

InChlKey ATADNMCXCXUSOW-UHFFFAOYSA-N

Physicochemical Profile

Property Value Context/Implication
Moderate lipophilicity; suitable
LogP (Predicted) ~0.9 for CNS penetration and
membrane permeability.[1]
) Indicates good oral
Topological Polar Surface Area ) . )
29.1 A2 bioavailability potential (<140
(TPSA)
A?).[1]
Classic amide donor-acceptor
H-Bond Donors / Acceptors 1/1 ] o
motif for receptor binding.[1]
Limited conformational
flexibility due to the cyclopropyl
Rotatable Bonds 3 v yelopropy

ring, reducing entropy

penalties in binding.[1]

Physical State

Crystalline Solid / Powder

Typically isolated as a white
solid; melting point ~120-
122°C (analogous amides).[1]

Synthesis & Manufacturing Protocol
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Reaction Mechanism

The most robust synthesis utilizes the Schotten-Baumann reaction, coupling
cyclopropanecarbonyl chloride with

-propylamine under basic conditions to neutralize the HCI byproduct.[1]
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Figure 1: Schotten-Baumann synthesis pathway for n-Propylcyclopropanecarboxamide.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of n-Propylcyclopropanecarboxamide.
Reagents:
e Cyclopropanecarbonyl chloride (1.0 eq)[1]

e -Propylamine (1.1 eq)[1]

e Triethylamine (TEA) (1.2 eq)[1]
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e Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

Setup: Purge a 250mL round-bottom flask with nitrogen. Add

-Propylamine (1.1 eq) and TEA (1.2 eq) to DCM (10 volumes). Cool the solution to 0°C using
an ice bath.

» Addition: Add Cyclopropanecarbonyl chloride (1.0 eq) dropwise over 30 minutes via an
addition funnel. Critical: Maintain temperature <5°C to prevent side reactions.[1]

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2—4 hours. Monitor
via TLC (EtOAc/Hexane) or LC-MS.[1]

o Workup: Quench with water. Wash the organic layer sequentially with 1N HCI (to remove
unreacted amine), saturated NaHCO

(to remove acid), and brine.[1]

 Purification: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

 Validation: Expected Yield: >90%. Confirm structure via

H-NMR (Diagnostic cyclopropyl protons at

0.6-1.0 ppm).

Biological Applications: Sensory & Medicinal

Chemistry[1][9]
Sensory Modulation (Flavor & Fragrance)

-alkyl carboxamides are a privileged class of sensory compounds known as "physiological
coolants" and flavor modifiers.[1] Structurally similar to WS-3 and WS-23, n-
Propylcyclopropanecarboxamide acts on TRP (Transient Receptor Potential) channels.[1]
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¢ Mechanism: It functions as an agonist or positive allosteric modulator (PAM) of TRPMS8
(Cooling) or TRPAL/TRPV1 (Tingle/Pungency).[1]

o Utility: Used in patents (e.g., WO2012021837A2) as a sweet taste enhancer or umami
modulator, potentiating the signal of glutamate or sucrose without adding caloric value.[1]

n-Propylcyclopropanecarboxamide
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Figure 2: Signal transduction pathway for sensory modulation via TRP channels.[1]

Pharmaceutical Intermediate (ADCSs)

In drug development, this compound serves as a critical building block for Antibody-Drug
Conjugates (ADCs), specifically in the synthesis of Auristatin derivatives (e.g., Dolastatin 10
analogs).[1]
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e Role: The

-propylcyclopropanecarboxamide moiety is often used as a "cap" or terminal group on the
peptide linker of cytotoxic payloads.[1]

» Advantage: The cyclopropyl group provides metabolic stability against peptidases (compared
to linear alkyls) while maintaining the lipophilicity required for cell permeability upon linker
cleavage inside the tumor cell.[1]

o Specific Example: It is an intermediate in the synthesis of payloads targeting FGFR2 or
C4.4ain cancer therapy (Ref: CA2859255A1).[1]

Safety & Handling Profile

While generally considered stable, standard laboratory safety protocols for amides and
alkylating precursors apply.[1]

Hazard Category Classification (GHS) Handling Protocol

Use standard PPE (Gloves,
Acute Toxicity H302 (Harmful if swallowed) Goggles).[1] Avoid dust
inhalation.[1]

In case of contact, flush with

Skin/Eye Irritation H315/H319 ]
water for 15 min.[1]
Incompatible with strong

o oxidizing agents and strong

Reactivity Stable ) o
acids/bases (hydrolysis risk).
[1]
Store in a tightly closed
container. Hygroscopicity is

Storage Dry, Cool ) yo pictty
low but moisture should be
avoided.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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